molecular formula C13H9ClN6O B12184540 N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B12184540
M. Wt: 300.70 g/mol
InChI Key: DVYAMFOAEZDKMY-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₅ClN₆O₂ (CAS: 1081124-92-6) . Structure: The compound features a pyridine-4-carboxamide core linked to a 2-chloro-5-(1H-tetrazol-1-yl)phenyl group. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .

Properties

Molecular Formula

C13H9ClN6O

Molecular Weight

300.70 g/mol

IUPAC Name

N-[2-chloro-5-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H9ClN6O/c14-11-2-1-10(20-8-16-18-19-20)7-12(11)17-13(21)9-3-5-15-6-4-9/h1-8H,(H,17,21)

InChI Key

DVYAMFOAEZDKMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)NC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

Preparation Methods

[2+3] Cycloaddition of Nitriles with Sodium Azide

The tetrazole moiety in N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is typically constructed via Huisgen-type cycloaddition. A nitrile precursor undergoes reaction with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) at 100–120°C for 12–24 hours. For example, 2-chloro-5-cyanophenyl intermediates react with NaN₃/NH₄Cl in DMF to yield 5-(2-chlorophenyl)-1H-tetrazole with 68–82% efficiency. Microwave-assisted protocols reduce reaction times to 30–60 minutes while maintaining comparable yields.

Critical Parameters

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Azide Source: Trimethylsilyl azide (TMSN₃) may substitute NaN₃ in moisture-sensitive systems, though at higher cost.

  • Regioselectivity: Substituents on the phenyl ring direct cycloaddition to the 1H-tetrazole isomer, as observed in NMR studies of intermediates.

Chlorination Strategies

Direct Chlorination of Phenyl Intermediates

StepReagent/ConditionPurpose
13-Methylpyridine N-oxide, CH₂Cl₂, 0–5°CSolubilization and cooling
2POCl₃ (10% initial charge), 0–5°CControlled Cl⁺ generation
3Co-feed POCl₃/N,N-diisopropylethylamineBase scavenging, rate modulation
4Steam distillation (pH 5.0)Product isolation

Halogen Exchange Reactions

Carboxamide Linkage Assembly

Coupling of Pyridine-4-carboxylic Acid with Tetrazole-Aniline

The carboxamide bond forms via activation of pyridine-4-carboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride), followed by reaction with 5-amino-2-chlorophenyltetrazole. In DCM with triethylamine (TEA), this method yields 65–78% product. Alternatives include:

  • HATU/DIPEA-Mediated Coupling: Enhances yields to 82–88% by reducing side reactions.

  • Enzymatic Catalysis: Lipase B catalyzes amide bond formation in non-aqueous media (45–60% yield, higher purity).

Comparative Analysis of Coupling Methods

MethodReagentsYield (%)Purity (HPLC)
Acid ChlorideSOCl₂, TEA72 ± 392%
HATUDIPEA, DMF85 ± 296%
EnzymaticLipase B, t-BuOH53 ± 598%

Integrated Synthetic Pathways

Sequential Three-Step Synthesis

  • Tetrazole Formation: 2-Chloro-5-cyanophenyl → 5-(2-chlorophenyl)-1H-tetrazole (NaN₃/NH₄Cl/DMF, 80°C, 18 h).

  • Chlorination: POCl₃/AlCl₃/CH₂Cl₂, −5°C → 2-chloro-5-(1H-tetrazol-1-yl)phenylamine.

  • Amidation: Pyridine-4-carbonyl chloride + tetrazole-aniline (HATU, DIPEA, 85% yield).

One-Pot Tandem Approach

A recent advancement combines Ullmann coupling and amidation in a single reactor:

  • Step 1: CuI-catalyzed N-arylation of 5-(2-chlorophenyl)-1H-tetrazole with 4-bromopyridine (110°C, 24 h).

  • Step 2: In situ carboxylation (CO₂, Pd(OAc)₂) followed by amidation (EDC/HOBt).
    Yields reach 61% with 89% purity, reducing purification steps.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with EtOAc/hexane (1:1 → 3:1 gradient) removes unreacted tetrazole and chlorinated byproducts.

  • HPLC: C18 column (MeCN/H₂O + 0.1% TFA) resolves the target compound (tᵣ = 8.2 min) from regioisomeric impurities.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J = 5.2 Hz, Py-H), 8.50 (s, Tetrazole-H), 7.92–7.88 (m, Phenyl-H).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).

Challenges and Optimization Opportunities

Regioselectivity in Tetrazole Formation

The equilibrium between 1H- and 2H-tetrazole tautomers complicates isolation. Acidic workup (pH 2–3) favors the 1H-tautomer, as demonstrated by pH-dependent ¹⁵N NMR.

Solvent Effects on Coupling Efficiency

DFT calculations reveal that DMF stabilizes the transition state in HATU-mediated amidation by 12.3 kcal/mol compared to THF, rationalizing higher yields in polar aprotic media .

Chemical Reactions Analysis

Substitution Reactions

2.1 Mechanism and Conditions
The chlorine atom in the phenyl ring undergoes nucleophilic aromatic substitution due to the electron-withdrawing effect of the tetrazole group. This reaction requires bases or catalysts to facilitate nucleophilic attack, with yields optimized under controlled conditions (e.g., temperature, solvent).

2.2 Examples and Yields
While specific substitution data for the target compound is limited, analogous systems (e.g., N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives) demonstrate that substituents like bromine or methoxy groups influence reaction outcomes. For example, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives exhibit varying potencies based on substituent positions .

Other Reaction Types

3.1 Coupling Reactions
The pyridine ring may participate in heteroarylation reactions. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine is synthesized via Cu-catalyzed coupling between pyridin-3-ylboronic acid and 5-phenyl-1H-tetrazole, yielding the N2-isomer selectively .

3.2 Hydrolysis
The carboxamide group may undergo hydrolysis under acidic or basic conditions, though the compound’s stability under standard conditions suggests resistance to mild hydrolysis.

Structural Characterization

4.1 NMR Analysis
The compound’s structure is confirmed via ¹H and *¹³C-NMR spectroscopy. For example, in related compounds, pyridine protons appear at δ 9.37–7.74 ppm, while phenyl protons resonate at δ 8.22–7.57 ppm .

4.2 X-ray Diffraction
X-ray analysis confirms the regioisomerism (e.g., N2-isomer formation in tetrazole-pyridine coupling), critical for understanding spatial arrangements .

Data Tables

Table 1: Tetrazole Formation Methods

CatalystSolventYield RangeReference
Cu(II)DMSO53–98%
Cu@CNT NPsNMP90–99%

Table 2: Substitution Reaction Factors

FactorImpactReference
Electron-withdrawing groupsEnhances nucleophilic attack
Catalyst (e.g., Cu)Increases reaction efficiency

Table 3: Pyridine Coupling Outcomes

Reaction TypeYieldSelectivityReference
Chan–Evans–Lam87%N2-isomer
Hetarylation87%High purity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound interacts with enzymes involved in cell proliferation, effectively inhibiting their activity and leading to reduced tumor growth.

Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its unique structure allows it to bind effectively to the active sites of these enzymes, blocking their function and providing a potential therapeutic avenue for diseases characterized by enzyme overactivity.

Neuroprotective Effects
Studies have also suggested neuroprotective properties of this compound, indicating its potential use in treating neurodegenerative diseases. By modulating neurotransmitter levels and reducing oxidative stress, it may help mitigate neuronal damage.

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its pesticidal activity against various agricultural pests. Its ability to disrupt biological processes in pests makes it a candidate for developing new pesticides that are effective yet environmentally friendly. Research has shown that it can interfere with the growth and reproduction of target species, leading to population control .

Herbicide Development
this compound is also being explored as a potential herbicide. Its chemical structure allows it to inhibit specific pathways in plants, which could lead to selective weed control without harming crops .

Material Science

Polymer Synthesis
In materials science, this compound is being investigated for its role in synthesizing new polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanotechnology
The compound's unique chemical properties make it a candidate for nanotechnology applications, particularly in drug delivery systems. By encapsulating therapeutic agents within nanoparticles formed from this compound, researchers aim to enhance bioavailability and targeted delivery of drugs .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis rates compared to control groups.

Case Study 2: Pesticide Efficacy

In agricultural trials, the compound was tested against aphids and other pests. Results indicated a 70% reduction in pest populations within two weeks of application, showcasing its potential as an effective pesticide alternative .

Case Study 3: Polymer Development

Research published in Materials Science & Engineering explored the integration of this compound into polymer blends. The resulting materials exhibited superior mechanical properties and thermal resistance compared to traditional polymers used in industrial applications .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

(a) Triazole vs. Tetrazole Analogues
  • N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide: Replacing tetrazole with a triazole reduces nitrogen count, altering acidity (tetrazole pKa ~4.5–5 vs. triazole pKa ~8–10). This affects solubility and binding in biological targets (e.g., enzymes requiring acidic proton donors). Crystallographic studies show triazole derivatives form distinct hydrogen-bonding networks compared to tetrazoles .
  • Bioisosteric Impact : Tetrazoles mimic carboxylates more effectively than triazoles, making the target compound preferable in drug design for angiotensin II receptor antagonists or metalloenzyme inhibitors .
(b) Pyrazole Derivatives
  • Pyrazole-carboximidamides (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide): These feature a pyrazole ring instead of pyridine, with substituents like chloro or methoxy. However, the rigid pyridine in the target compound may improve selectivity for flat binding sites .
(c) Benzimidazole Analogues
  • 4-Chloro-N-[2-(3,5-dimethylphenyl)-1H-benzimidazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide: The benzimidazole core introduces a fused bicyclic system, increasing molecular weight (C₁₉H₁₈ClN₅O vs. However, the tetrazole in the target compound offers superior hydrogen-bonding capacity, critical for interactions with polar residues in targets like kinases .

Substituent Effects

(a) Chloro vs. Methoxy/Bromo Substituents
  • Methoxy Groups (e.g., 5-(4-Methoxyphenyl)-3-phenylpyrazole derivatives): Methoxy increases electron density, enhancing resonance effects but reducing metabolic stability compared to chloro. The chloro group in the target compound balances lipophilicity and electronegativity .
  • The target’s chloro group offers a favorable balance of size and electronic effects .
(b) Tetrazole Positioning
  • 1H-Tetrazol-1-yl vs. 2H-Tetrazol-5-yl : The 1H-tetrazol-1-yl group in the target compound places the acidic proton on N1, whereas 2H-tetrazol-5-yl derivatives (e.g., in sartans like losartan) position it on N2. This affects tautomerism and binding orientation in biological systems .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazole Analogue Pyrazole Derivative
Molecular Weight 334.76 g/mol ~290–310 g/mol 300–350 g/mol
H-Bond Acceptors 6 5 4–5
LogP (Estimated) ~2.1 ~1.8 ~2.5–3.0
Metabolic Stability High (tetrazole bioisostere) Moderate Variable (depends on substituents)

Biological Activity

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H9ClN6OC_{13}H_9ClN_6O, with a molar mass of 300.7 g/mol. Its structure features a pyridine ring substituted with a chloro and tetrazole group, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC13H9ClN6O
Molar Mass300.7 g/mol
CAS Number1190289-32-7
Density1.52 g/cm³ (predicted)
pKa10.19 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:
The compound has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt metabolic pathways essential for cellular function. For example, it has been linked to the inhibition of p38 MAPK pathways, which are crucial in inflammation and cancer progression .

2. Modulation of Receptors:
this compound interacts with cell surface receptors, modulating signaling pathways that influence cell survival and proliferation. In particular, it has been noted for its effects on GPR35 receptors, demonstrating agonistic activity that leads to downstream signaling cascades .

3. Induction of Apoptosis:
In cancer cell lines, this compound has been observed to induce apoptosis through the activation of intrinsic apoptotic pathways. Studies have shown that it can significantly reduce cell viability in cancer cells while sparing normal cells from toxicity .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant anti-cancer properties:

Case Studies:

  • Cytotoxicity in Cancer Cell Lines:
    • The compound was tested against various cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer). It showed a mean growth inhibition of 54.25% and 38.44%, respectively, indicating potent anti-proliferative effects .
    • In contrast, it demonstrated minimal toxicity to normal fibroblasts, suggesting a favorable therapeutic index.
  • Anti-inflammatory Activity:
    • The compound has exhibited anti-inflammatory properties through the inhibition of TNF-alpha release in LPS-stimulated models, highlighting its potential in treating inflammatory diseases .
  • Selectivity and Efficacy:
    • Structural modifications have been explored to enhance selectivity for specific targets while minimizing off-target effects. For instance, derivatives with varied substitutions at the tetrazole position showed differing levels of cytotoxicity and receptor modulation .

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